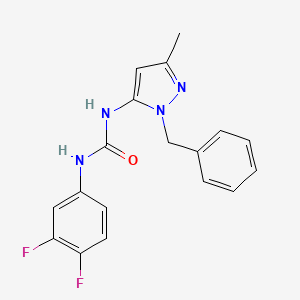

1-(1-Benzyl-3-methyl-1H-pyrazol-5-yl)-3-(3,4-difluorophenyl)urea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

VU0466551 is a selective activator of homomeric G protein gated, inwardly rectifying, potassium subunit 1 (GIRK1) channels.

Actividad Biológica

1-(1-Benzyl-3-methyl-1H-pyrazol-5-yl)-3-(3,4-difluorophenyl)urea is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and autophagy modulation. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Research indicates that this compound exhibits significant antiproliferative effects on various cancer cell lines. The compound operates primarily through the following mechanisms:

- Inhibition of mTORC1 Activity : The compound has been shown to reduce mTORC1 activity, a critical regulator of cell growth and proliferation. This inhibition leads to increased autophagy, a cellular process that can suppress tumor growth under certain conditions .

- Autophagy Modulation : By enhancing basal autophagy while impairing autophagic flux under nutrient-replete conditions, the compound may selectively target cancer cells that rely on autophagy for survival during metabolic stress .

Structure-Activity Relationship (SAR)

The structural modifications of pyrazole derivatives have been extensively studied to optimize their biological activity. The following table summarizes key findings related to SAR for compounds related to this compound:

| Compound | mTORC1 Inhibition | Autophagy Induction | Antiproliferative Activity |

|---|---|---|---|

| This compound | Yes | Yes | Submicromolar |

| N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamide | Yes | Yes | Submicromolar |

| 5-Methyl-2-phenylpyrazole | Moderate | Moderate | Micromolar |

Case Study 1: Anticancer Activity

In a study involving MIA PaCa-2 pancreatic cancer cells, compounds structurally related to this compound demonstrated submicromolar antiproliferative activity. These compounds effectively reduced mTORC1 activity and increased autophagic processes, suggesting their potential as novel anticancer agents .

Case Study 2: Autophagy Modulation

Another investigation highlighted how these pyrazole derivatives disrupt autophagic flux by interfering with mTORC1 reactivation during nutrient refeeding. This disruption was evidenced by the accumulation of LC3-II proteins and abnormal LC3 punctae formation in treated cells . Such findings indicate a promising therapeutic angle for targeting metabolic stress in tumors.

Aplicaciones Científicas De Investigación

Anti-inflammatory Activity

Research indicates that derivatives of pyrazole compounds exhibit significant anti-inflammatory properties. For instance, studies have shown that certain pyrazole derivatives can inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. The compound has been evaluated for its ability to reduce edema and inflammation in animal models, demonstrating comparable effectiveness to established anti-inflammatory drugs like celecoxib .

Anticancer Potential

The anticancer properties of pyrazole derivatives have been extensively studied. In vitro assays reveal that compounds similar to 1-(1-Benzyl-3-methyl-1H-pyrazol-5-yl)-3-(3,4-difluorophenyl)urea can induce cytotoxicity in various cancer cell lines. For example, research on related pyrazole compounds has shown promising results against breast cancer cell lines (MDA-MB-468), indicating their potential as chemotherapeutic agents .

Antimicrobial Activity

Recent studies have explored the antimicrobial effects of pyrazole derivatives. Compounds with structural similarities to this compound have demonstrated significant activity against various bacterial strains, suggesting their utility in developing new antimicrobial therapies .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Formation of the pyrazole ring via cyclization reactions.

- Substitution reactions to introduce the benzyl and difluorophenyl groups.

- Urea formation through reaction with isocyanates.

A detailed synthesis pathway can be summarized as follows:

| Step | Reaction Type | Reagents |

|---|---|---|

| 1 | Cyclization | Benzyl hydrazine, acetylacetone |

| 2 | Substitution | Difluorobenzene derivative |

| 3 | Urea Formation | Isocyanate |

Case Study 1: Anti-inflammatory Efficacy

A study published in a peer-reviewed journal demonstrated that a closely related pyrazole derivative exhibited up to 96% edema inhibition in animal models compared to standard treatments . This highlights the potential of such compounds in managing inflammatory diseases.

Case Study 2: Anticancer Activity

In another investigation focusing on the anticancer effects of pyrazole derivatives, a compound structurally similar to this compound showed IC50 values of 30 µM against various cancer cell lines, indicating significant cytotoxicity .

Propiedades

IUPAC Name |

1-(2-benzyl-5-methylpyrazol-3-yl)-3-(3,4-difluorophenyl)urea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16F2N4O/c1-12-9-17(24(23-12)11-13-5-3-2-4-6-13)22-18(25)21-14-7-8-15(19)16(20)10-14/h2-10H,11H2,1H3,(H2,21,22,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRKCJYHCVRFZIW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)NC(=O)NC2=CC(=C(C=C2)F)F)CC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16F2N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.